molecular formula C23H21ClN4O3S B2991405 N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1021265-42-8

N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2991405
CAS No.: 1021265-42-8
M. Wt: 468.96
InChI Key: WCJHJDZXWPGYDI-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide moiety and a 3-chloro-4-methoxyphenyl substituent. Its core structure combines a bicyclic pyrrolo-pyrimidine system with a ketone group at position 4 and an ethyl group at position 3, while the sulfanyl bridge links the heterocycle to the acetamide group.

Synthetic routes for analogous compounds (e.g., acetylation of pyrimidine precursors in pyridine ) suggest that similar methods may apply for its preparation. Key characterization techniques include NMR, IR spectroscopy, and X-ray crystallography, as evidenced by structural analyses of related molecules .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S/c1-3-28-22(30)21-20(16(12-25-21)14-7-5-4-6-8-14)27-23(28)32-13-19(29)26-15-9-10-18(31-2)17(24)11-15/h4-12,25H,3,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJHJDZXWPGYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including a chloro-methoxyphenyl moiety and a pyrrolo[3,2-d]pyrimidine core. Its molecular formula is C23H20ClN3O3S2C_{23}H_{20}ClN_{3}O_{3}S_{2}, with a molecular weight of approximately 486.01 g/mol. The intricate design of this compound allows for diverse chemical reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating inhibitory effects that suggest its potential as an antimicrobial agent. The mechanism of action likely involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including leukemia and solid tumors. For example, in the National Cancer Institute (NCI) preclinical screening program, it displayed growth inhibitory activities against certain tumor cell lines with GI50 values indicating potent activity. The structure–activity relationship (SAR) studies suggest that modifications to the pyrrolo[3,2-d]pyrimidine core can enhance its efficacy against cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.
  • Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound could promote oxidative stress in cancer cells, further contributing to its anticancer effects.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityObserved EffectsIC50/GI50 Values
AntimicrobialInhibition of bacterial growthNot specified
AnticancerGrowth inhibition in leukemia cellsGI50 ≤ 10 nM
Enzyme InhibitionDHFR inhibition observedIC50 = 0.066 μM
ROS GenerationInduction of oxidative stress in cancer cellsNot specified

Case Studies

  • Leukemia Cell Lines : In a study evaluating the efficacy against leukemia cell lines (CCRF-CEM), N-(3-chloro-4-methoxyphenyl)-2-[...] showed significant growth inhibition with an EC50 value of 190 nM compared to standard treatments.
  • Solid Tumors : Another case study highlighted its effectiveness against solid tumor lines in vitro, where it demonstrated dose-dependent inhibition.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound : N-(3-Chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Pyrrolo[3,2-d]pyrimidine - 3-Ethyl
- 7-Phenyl
- N-(3-chloro-4-methoxyphenyl) acetamide
~495.9 (estimated) - Chloro and methoxy groups enhance electronic diversity.
- Ethyl group increases lipophilicity.
Analog 1 : 2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Pyrrolo[3,2-d]pyrimidine - 3-Butyl
- 7-Phenyl
- N-(3,4-dichlorophenyl) acetamide
~529.4 (estimated) - Longer alkyl chain (butyl) enhances lipophilicity.
- Dichlorophenyl group increases steric bulk and electron-withdrawing effects.
Analog 2 : 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimido[5,4-b]indole - 3-(4-Chlorophenyl)
- N-(3-methoxyphenyl) acetamide
~536.7 (estimated) - Pyrimido-indole core alters π-conjugation.
- Methoxy and chloro groups modulate solubility.
Analog 3 : N-(2-Chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine - 3-(3-Methoxyphenylmethyl)
- N-(2-chloro-4-methylphenyl) acetamide
486.0 - Sulfur-containing core influences electronic properties.
- Methyl and methoxy groups enhance metabolic stability.

Key Observations:

Core Heterocycle: The target compound’s pyrrolo[3,2-d]pyrimidine core is distinct from pyrimido-indole (Analog 2) and thieno[3,2-d]pyrimidine (Analog 3).

Substituent Effects :

  • Alkyl Chains : The 3-ethyl group in the target compound vs. 3-butyl in Analog 1 affects lipophilicity (logP). Longer chains may improve membrane permeability but reduce aqueous solubility .
  • Aromatic Substituents : The 3-chloro-4-methoxyphenyl group (target) balances electron-withdrawing (Cl) and donating (OCH₃) effects, whereas 3,4-dichlorophenyl (Analog 1) increases steric hindrance and electron deficiency .

Synthetic Routes :

  • Acetamide formation via reaction with α-chloroacetamides in pyridine is common .
  • X-ray crystallography (e.g., Analog 3’s structure determination) confirms regiochemistry and hydrogen-bonding patterns .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target compound’s moderate alkyl chain length (ethyl) may offer a balance between bioavailability and metabolic stability compared to Analog 1’s butyl group .
  • Electron Effects : The 4-methoxy group in the target compound could enhance solubility via hydrogen bonding, whereas dichloro substituents (Analog 1) may favor hydrophobic interactions .

Analytical and Computational Approaches

  • Spectroscopy : IR and NMR data (e.g., carbonyl peaks at ~1,730 cm⁻¹, δ 2.10 ppm for COCH₃ ) are critical for functional group identification.
  • Crystallography : SHELX software is widely used for structural validation, as seen in Analog 3’s single-crystal analysis .
  • Predictive Models : Machine learning (e.g., XGBoost) could predict properties like solubility or toxicity for such compounds, though experimental validation remains essential .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and what strategies are recommended to optimize yield?

  • Methodological Answer : Synthesis challenges include regioselectivity in pyrimidine ring formation, stability of the sulfanyl acetamide moiety, and purification of intermediates. Strategies involve:

  • Multi-step protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling reactions .
  • Catalytic optimization : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach phenyl groups .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to isolate high-purity intermediates .
    • Validation : Confirm intermediate structures via 1H^1H-NMR and LC-MS before proceeding to subsequent steps .

Q. How is the crystal structure of this compound determined, and which software is typically used?

  • Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure solution : Apply direct methods via SHELXS-97 for phase determination .
  • Refinement : Refine parameters (atomic coordinates, displacement factors) using SHELXL-2016, with R-factors < 0.05 for high-confidence models .
  • Visualization : Generate molecular packing diagrams with PLATON to analyze hydrogen bonding and π-π interactions .

Q. What spectroscopic techniques are used to validate the compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR (DMSO-d₆, 400 MHz) to confirm proton environments and carbon frameworks, focusing on peaks for the methoxyphenyl (δ 3.8–4.0 ppm) and pyrrolopyrimidinone (δ 6.5–8.2 ppm) groups .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 523.12) .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods aid in understanding reaction mechanisms involving this compound?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT, B3LYP/6-311+G(d,p)) to model transition states and intermediates for key steps (e.g., cyclization of pyrrolopyrimidinone) .
  • Solvent effects : Apply COSMO-RS to predict solvent interactions impacting reaction yields .
  • Docking studies : Perform molecular docking (AutoDock Vina) to explore binding affinities with biological targets (e.g., kinase enzymes) .

Q. How can researchers resolve contradictions in crystallographic data, such as disorder or hydrogen bonding inconsistencies?

  • Methodological Answer :

  • Disorder modeling : Use PART instructions in SHELXL to refine disordered moieties (e.g., ethyl groups) with occupancy ratios .
  • Hydrogen bonding analysis : Apply Etter’s graph-set notation to classify interactions (e.g., D(2)\text{D}(2) for dimeric motifs) and validate against Cambridge Structural Database (CSD) trends .
  • Validation tools : Run CheckCIF/PLATON alerts to identify geometric outliers (e.g., bond angles > 5° from ideal values) .

Q. What approaches are used to analyze hydrogen bonding patterns and their impact on molecular packing?

  • Methodological Answer :

  • Graph-set analysis : Categorize hydrogen bonds (e.g., N–H···O, C–H···π) using Bernstein’s methodology to identify supramolecular synthons .
  • Hirshfeld surfaces : Generate 2D fingerprint plots (CrystalExplorer) to quantify interaction contributions (e.g., H···H, H···O contacts) .
  • Thermal stability : Correlate packing density (from SCXRD) with thermogravimetric analysis (TGA) to assess melting points .

Q. How can structure-activity relationship (SAR) studies focus on the sulfanyl acetamide moiety?

  • Methodological Answer :

  • Analog synthesis : Replace the sulfanyl group with sulfone or phosphonate moieties to assess electronic effects on bioactivity .
  • Biological assays : Test analogs against kinase inhibition panels (e.g., EGFR, VEGFR) to correlate substituent electronegativity with IC₅₀ values .
  • Computational SAR : Use QSAR models (DRAGON descriptors) to predict activity cliffs and guide synthetic priorities .

Q. How can low solubility in biological assays be addressed methodologically?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (succinic acid, PEGs) to improve dissolution rates .
  • Computational prediction : Apply LogP calculations (ALOGPS) and molecular dynamics (MD) to optimize lipophilicity .

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